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Adjusting ENMD-2076 Tartrate treatment schedule for optimal efficacy

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1671335	Get Quote

Technical Support Center: ENMD-2076 Tartrate

This technical support center is designed for researchers, scientists, and drug development professionals utilizing **ENMD-2076 Tartrate** in their experiments. It provides troubleshooting guidance and frequently asked questions in a structured format to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ENMD-2076 Tartrate?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its anti-cancer activity stems from its ability to inhibit several key pathways involved in tumor growth and survival, including cell proliferation, angiogenesis, and cell cycle regulation.[1][2] It selectively targets Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In vitro studies have shown IC50 values for growth inhibition ranging from 0.025 to 0.7 µmol/L across a variety of human solid tumor and hematopoietic cancer cell lines.[1][2][4] For initial experiments, a dose-response curve starting from nanomolar to low micromolar concentrations







(e.g., 1 nM to 10 μ M) is recommended to determine the optimal concentration for your specific cell model.

Q3: What is a typical in vivo dosing schedule and administration route for **ENMD-2076 Tartrate** in xenograft models?

In preclinical xenograft models, ENMD-2076 is typically administered orally once daily.[1][5] Efficacious doses in mouse models of human colorectal cancer were reported at 100 mg/kg and 200 mg/kg daily for 28 days.[5] These doses were shown to induce tumor growth inhibition and even regression.[5] It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.

Q4: What are the common adverse events observed with ENMD-2076 treatment in clinical trials?

In human clinical trials, the most frequently reported drug-related adverse events include hypertension, fatigue, diarrhea, and nausea.[6][7][8][9] Grade 3/4 events, though less common, have included hypertension and neutropenia.[7][8] These observations are important to consider when designing in vivo studies and monitoring for potential toxicities.

Troubleshooting Guides Issue 1: Inconsistent or No Inhibition of Cell Proliferation in vitro



Potential Cause	Troubleshooting Step	Expected Outcome
Sub-optimal Drug Concentration	Perform a dose-response experiment with a wider range of ENMD-2076 concentrations (e.g., 0.1 nM to 100 μM).	Identification of the IC50 value for your specific cell line, which should fall within the reported effective range.
Low Target Kinase Expression/Activity	Verify the expression and basal phosphorylation status of key targets (e.g., Aurora A, VEGFR2) in your cell line via Western blot.	Confirmation that the target kinases are present and active, making the cells potentially sensitive to ENMD-2076.
Cell Line Resistance	Investigate potential resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the target kinases.	Understanding the resistance profile of your cell line, which may necessitate using alternative models.
Compound Instability	Ensure proper storage and handling of ENMD-2076 Tartrate. Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C.	Consistent experimental results with freshly prepared compound solutions.

Issue 2: Unexpected or Off-Target Effects Observed



Potential Cause	Troubleshooting Step	Expected Outcome
Inhibition of Multiple Kinases	Consult kinome profiling data for ENMD-2076 to identify potential off-target kinases that might be expressed in your cell line.[4][10][11]	A clearer understanding of the observed phenotype, which may be a composite of ontarget and off-target effects.
Activation of Compensatory Signaling Pathways	Use Western blotting to probe for the activation of known compensatory pathways upon ENMD-2076 treatment.	Identification of feedback loops or alternative signaling routes that may be activated, providing a more complete picture of the drug's cellular impact.
High Drug Concentration	Perform experiments at the lowest effective concentration determined from your doseresponse studies to minimize off-target effects.	A phenotype that is more likely attributable to the inhibition of the primary targets of ENMD-2076.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ENMD-2076 Against Key Kinases



Kinase Target	IC50 (nM)
Aurora A	1.86 - 14
Flt3	1.86 - 14
KDR/VEGFR2	7 - 58.2
Flt4/VEGFR3	15.9
FGFR1	92.7
FGFR2	70.8
Src	56.4
PDGFRα	56.4
Aurora B	350

Data compiled from multiple sources.[1][4][10][11]

Table 2: Summary of ENMD-2076 Dosing in Preclinical and Clinical Studies



Study Type	Model/Patient Population	Dosing Schedule	Key Findings	Reference
Preclinical (In Vivo)	HT-29 Colorectal Cancer Xenografts	100 or 200 mg/kg, orally, daily for 28 days	Tumor growth inhibition and regression.	[5]
Phase I Clinical Trial	Advanced Solid Tumors	60 to 200 mg/m², orally, once daily (continuous)	MTD determined to be 160 mg/m². Promising antitumor activity.	[7][8][12]
Phase I Clinical Trial	Relapsed/Refract ory AML or CMML	225 mg, 275 mg, 325 mg, or 375 mg, orally, once daily	Recommended Phase 2 dose of 225 mg orally once daily.	[6]
Phase II Clinical Trial	Platinum- Resistant Ovarian Cancer	Dose based on body surface area, orally, once daily	Active in platinum-resistant ovarian cancer.	[9]
Phase II Clinical Trial	Triple-Negative Breast Cancer	250 mg, orally, once daily (continuous)	Modest single- agent activity.	[13][14]

Experimental Protocols Cell Proliferation Assay (MTT Assay)

- Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat cells with serial dilutions of **ENMD-2076 Tartrate** (and a vehicle control) and incubate for 72-96 hours.[1]
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]



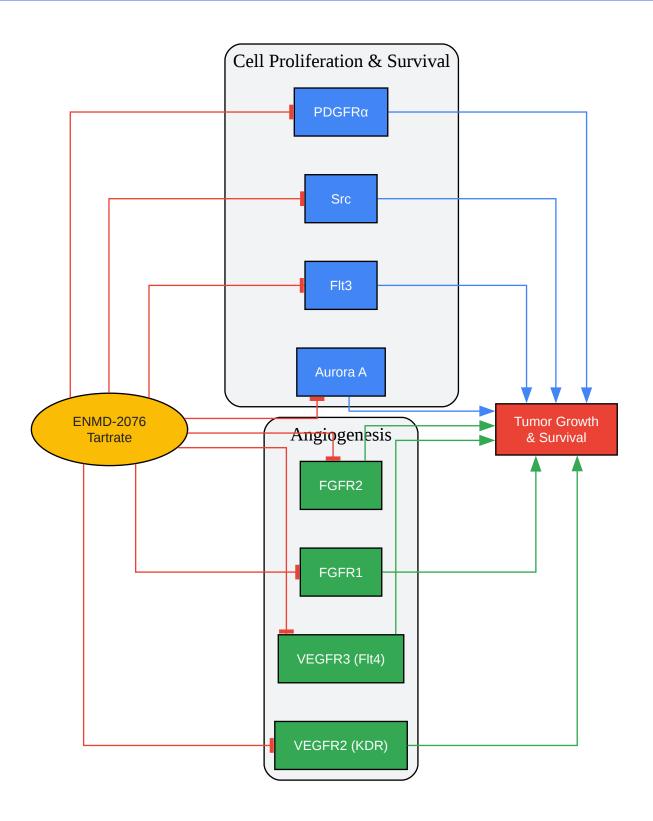
- Solubilization: Add 100 μ L of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
- Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

Western Blot for Target Kinase Inhibition

- Cell Treatment and Lysis: Treat cells with ENMD-2076 at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.
 Incubate with primary antibodies against phosphorylated and total forms of target kinases
 (e.g., p-Aurora A, Aurora A, p-VEGFR2, VEGFR2) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Mandatory Visualizations

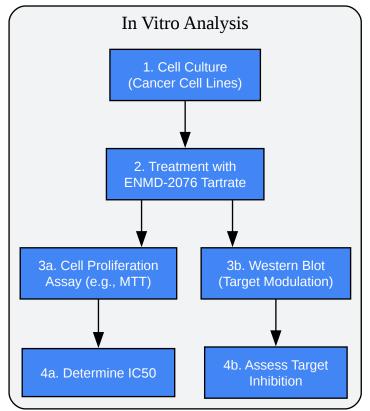


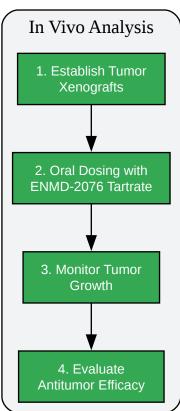


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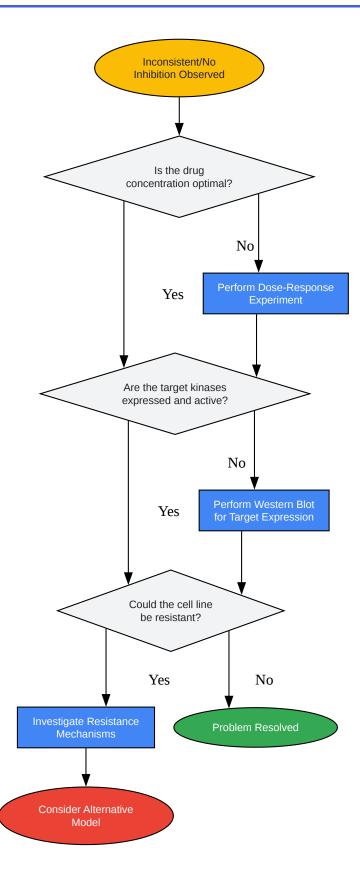
Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.











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